2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Brand Name: Vulcanchem
CAS No.: 1178728-07-8
VCID: VC3060972
InChI: InChI=1S/C14H27NO2/c1-3-5-6-13(4-2)14(17)15-9-7-12(11-16)8-10-15/h12-13,16H,3-11H2,1-2H3
SMILES: CCCCC(CC)C(=O)N1CCC(CC1)CO
Molecular Formula: C14H27NO2
Molecular Weight: 241.37 g/mol

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

CAS No.: 1178728-07-8

Cat. No.: VC3060972

Molecular Formula: C14H27NO2

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one - 1178728-07-8

Specification

CAS No. 1178728-07-8
Molecular Formula C14H27NO2
Molecular Weight 241.37 g/mol
IUPAC Name 2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Standard InChI InChI=1S/C14H27NO2/c1-3-5-6-13(4-2)14(17)15-9-7-12(11-16)8-10-15/h12-13,16H,3-11H2,1-2H3
Standard InChI Key RZACSVGMUSZUSD-UHFFFAOYSA-N
SMILES CCCCC(CC)C(=O)N1CCC(CC1)CO
Canonical SMILES CCCCC(CC)C(=O)N1CCC(CC1)CO

Introduction

Chemical Structure and Properties

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one belongs to the class of N-acylated piperidines, specifically featuring a hydroxymethyl substituent at the 4-position of the piperidine ring. The compound's structure combines several important functional groups that contribute to its chemical properties and potential applications.

The molecular structure consists of a six-membered piperidine heterocyclic ring with a hydroxymethyl group (-CH₂OH) attached at the 4-position. The nitrogen atom of the piperidine is acylated with a 2-ethylhexanoyl group, forming an amide bond. This 2-ethylhexanoyl moiety contains a branched alkyl chain with seven carbon atoms, including a chiral center at the alpha position to the carbonyl group.

Based on structural analysis and comparison with related compounds, the following properties can be established:

Table 1. Chemical Properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

PropertyValueBasis
Molecular FormulaC₁₄H₂₇NO₂Structural analysis
Molecular Weight241.37 g/molCalculated from molecular formula, comparable to related compound
IUPAC Name2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-oneSystematic nomenclature
Functional GroupsPiperidine ring, hydroxymethyl, amide, branched alkylStructural analysis
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors3 (hydroxyl oxygen, carbonyl oxygen, piperidine nitrogen)Structural analysis

The compound shares structural similarity with 2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one (CAS: 1156805-52-5), differing only in the position of the hydroxymethyl group on the piperidine ring . It is also structurally related to 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS: 846057-27-0), which features a simpler acetyl group instead of the 2-ethylhexanoyl moiety .

Physical Characteristics

The physical properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one can be predicted based on its structural features and comparison with similar compounds.

Table 2. Predicted Physical Properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

PropertyPredicted ValueBasis for Prediction
Physical StateLikely a colorless to pale yellow liquid or low-melting solidBased on similar amides and piperidine derivatives
SolubilityModerate solubility in organic solvents (DCM, MeOH, THF); limited water solubilityBased on functional groups and lipophilic/hydrophilic balance
Log P (Partition Coefficient)Approximately 2-3Estimated based on structural features
StabilityGenerally stable under standard conditions; sensitive to strong acids/basesBased on functional group reactivity

The compound's amphiphilic nature, with both hydrophilic (hydroxymethyl) and lipophilic (2-ethylhexanoyl) moieties, would likely influence its solubility profile and behavior in biological systems. The hydroxymethyl group provides a site for hydrogen bonding, potentially enhancing solubility in polar solvents, while the 2-ethylhexanoyl chain contributes to lipophilicity and potential membrane permeability.

Reagent TypeSpecific ReagentsReaction ConditionsReference Basis
Acid Chloride Method2-Ethylhexanoyl chloride, base (Et₃N or DIPEA)DCM or THF, 0°C to rt
Coupling ReagentsEDC/HOBt, HATU, or TSTUDMF, rt, 12-24h
Mixed Anhydride2-Ethylhexanoic acid, isobutyl chloroformate, baseTHF, low temp to rtGeneral methodology

The reaction with an acid chloride would typically involve dissolving 4-(hydroxymethyl)piperidine in an appropriate solvent (e.g., dichloromethane) with a base such as triethylamine, followed by the addition of 2-ethylhexanoyl chloride at controlled temperature. Similar approaches have been used for the synthesis of related amides in the literature .

Alternative Synthetic Routes

Several alternative approaches could also be considered:

  • Hydroxymethylation of N-acylated piperidine: Starting with 1-(2-ethylhexanoyl)piperidine and introducing the hydroxymethyl group through formaldehyde addition under basic conditions .

  • Reduction approach: Beginning with a 4-substituted piperidine derivative (e.g., 4-cyanopiperidine or ethyl piperidine-4-carboxylate) that has been N-acylated with 2-ethylhexanoyl chloride, followed by selective reduction of the cyano or ester group to a hydroxymethyl functionality. This approach is analogous to methods described for other piperidine derivatives .

  • Protection-deprotection strategies: For selective functionalization when competing reactivity exists between the piperidine nitrogen and hydroxyl group. This approach has been employed for other hydroxymethyl-containing piperidine derivatives .

Literature precedent suggests that purification would likely involve column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, similar to methods used for related compounds .

Analytical Characterization

For the identification and characterization of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, several analytical techniques would be applicable. Based on characterization methods used for similar compounds, the following approaches would be most relevant:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show characteristic signals for:

    • Piperidine ring protons (multiple signals between ~1.2-3.5 ppm)

    • Hydroxymethyl protons (typically ~3.4-3.7 ppm)

    • 2-Ethylhexanoyl protons, including the methine proton at the α-position (~2.4-2.6 ppm)

    • Hydroxyl proton (variable, depending on concentration and solvent)

  • ¹³C NMR would reveal key carbon signals including:

    • Amide carbonyl carbon (~170-175 ppm)

    • Hydroxymethyl carbon (~60-65 ppm)

    • Piperidine ring carbons (~25-50 ppm)

    • 2-Ethylhexanoyl chain carbons (~14-45 ppm)

Similar piperidine derivatives have been characterized using NMR spectroscopy with patterns that would be analogous to the expected signals for this compound .

Mass Spectrometry:

  • Expected molecular ion [M+H]⁺ at m/z 242

  • Potential fragment ions resulting from:

    • Loss of the hydroxymethyl group

    • Cleavage at the amide bond

    • Fragmentation of the 2-ethylhexanoyl chain

Mass spectrometric analyses of related compounds have been reported using electrospray ionization (ESI) and other ionization techniques .

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would include:

    • O-H stretching (~3300-3500 cm⁻¹)

    • C=O stretching of the amide (~1630-1650 cm⁻¹)

    • C-N stretching (~1400-1430 cm⁻¹)

    • C-O stretching of the hydroxymethyl group (~1050-1150 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for the analysis and purification of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. Based on methods used for similar compounds, a reversed-phase system with a C18 column and a mobile phase gradient of acetonitrile/water or methanol/water would likely be effective .

Structure-Activity Relationships

Understanding the potential biological activity of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one requires consideration of its structural features and how they might influence interactions with biological targets.

Key Structural Elements

The compound contains several structural features that could impact its biological behavior:

Comparison with Related Structures

Table 4. Structural Comparison with Related Compounds

CompoundKey Structural DifferencePotential Impact on Properties/Activities
2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-oneHydroxymethyl at position 3 vs. 4Different spatial arrangement, altered hydrogen bonding pattern
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-oneAcetyl vs. 2-ethylhexanoylReduced lipophilicity, altered membrane permeability
2-Ethyl-1-(piperazin-1-yl)hexan-1-onePiperazine ring vs. hydroxymethylpiperidineAdditional nitrogen provides basic site, different hydrogen bonding properties

The positioning of the hydroxymethyl group at C-4 rather than C-3 (as in the isomeric compound) would affect the three-dimensional shape of the molecule and potentially its interactions with biological targets. Similarly, the presence of the bulky 2-ethylhexanoyl group versus a simpler acetyl group (as in 1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one) would significantly impact lipophilicity and potential binding properties .

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